5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group at the 5th position, a cyclopropoxy group at the 3rd position, and an N-methyl group attached to the pyridin-2-amine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridin-2-amine and cyclopropyl alcohol.
Cyclopropylation: The cyclopropylation of 5-chloropyridin-2-amine is achieved using cyclopropyl alcohol in the presence of a suitable base and a catalyst under reflux conditions.
N-Methylation: The N-methylation of the resulting intermediate is carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridin-2-amine derivatives.
Scientific Research Applications
5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: Similar structure with a fluoro group instead of a cyclopropoxy group.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a bromo and sulfonamide group instead of a cyclopropoxy and N-methyl group.
Uniqueness
5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9-8(13-7-2-3-7)4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12) |
InChI Key |
ZBSGIRGRFZFGDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)OC2CC2 |
Origin of Product |
United States |
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